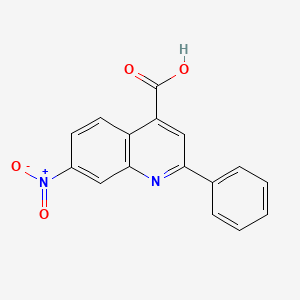
7-Nitro-2-phenylquinoline-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Nitro-2-phenylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a quinoline core with a nitro group at the 7th position, a phenyl group at the 2nd position, and a carboxylic acid group at the 4th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-nitro-2-phenylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Doebner reaction, where aniline, 2-nitrobenzaldehyde, and pyruvic acid are used as starting materials. The reaction proceeds through amidation, reduction, acylation, and amination steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the scalability and cost-effectiveness of the process.
Análisis De Reacciones Químicas
Types of Reactions: 7-Nitro-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
7-Nitro-2-phenylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating bacterial infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-nitro-2-phenylquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been studied as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
2-Phenylquinoline-4-carboxylic acid: Lacks the nitro group at the 7th position.
7-Amino-2-phenylquinoline-4-carboxylic acid: Features an amino group instead of a nitro group.
7-Bromo-2-phenylquinoline-4-carboxylic acid: Contains a bromo group at the 7th position.
Uniqueness: 7-Nitro-2-phenylquinoline-4-carboxylic acid is unique due to the presence of the nitro group, which significantly influences its chemical reactivity and biological activity. This functional group enhances its potential as a pharmacophore in drug design and development .
Propiedades
Fórmula molecular |
C16H10N2O4 |
|---|---|
Peso molecular |
294.26 g/mol |
Nombre IUPAC |
7-nitro-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H10N2O4/c19-16(20)13-9-14(10-4-2-1-3-5-10)17-15-8-11(18(21)22)6-7-12(13)15/h1-9H,(H,19,20) |
Clave InChI |
QBBRSPQZERTFNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13692797.png)
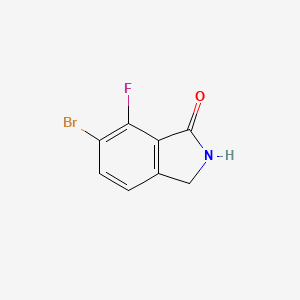

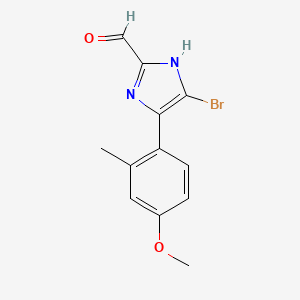
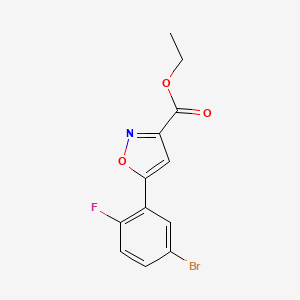


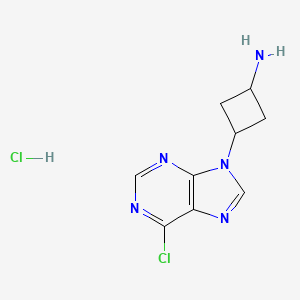
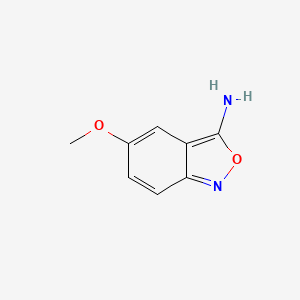

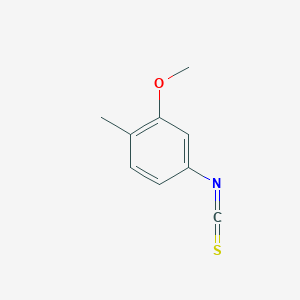
![(Z)-2-[4-(tert-Butyl)-5-[[5-(dihexylamino)thiophen-2-yl]methylene]thiazol-2(5H)-ylidene]malononitrile](/img/structure/B13692875.png)
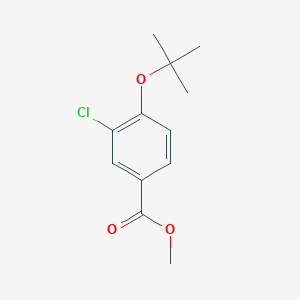
![2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine](/img/structure/B13692886.png)
